molecular formula C7H6INO4 B7853011 methyl 6-hydroxy-5-iodo-4-oxo-1H-pyridine-3-carboxylate

methyl 6-hydroxy-5-iodo-4-oxo-1H-pyridine-3-carboxylate

Cat. No.: B7853011
M. Wt: 295.03 g/mol
InChI Key: UVMXGUNKQKCMHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dihydroxy-5-iodonicotinate typically involves the iodination of a nicotinic acid derivative. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions. The process may also involve the protection and deprotection of hydroxyl groups to ensure selective iodination.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dihydroxy-5-iodonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,6-dihydroxy-5-iodonicotinate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4,6-dihydroxy-5-iodonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in binding to these targets, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,6-dihydroxy-5-bromonicotinate
  • Methyl 4,6-dihydroxy-5-chloronicotinate
  • Methyl 4,6-dihydroxy-5-fluoronicotinate

Uniqueness

Methyl 4,6-dihydroxy-5-iodonicotinate is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative exhibits higher reactivity and specificity in biochemical assays .

Properties

IUPAC Name

methyl 6-hydroxy-5-iodo-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO4/c1-13-7(12)3-2-9-6(11)4(8)5(3)10/h2H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMXGUNKQKCMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C(C1=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CNC(=C(C1=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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